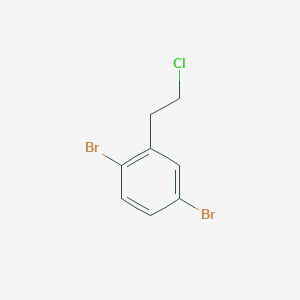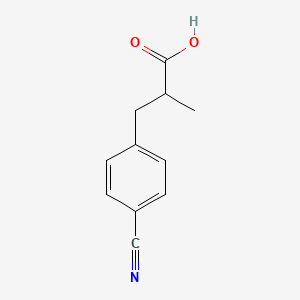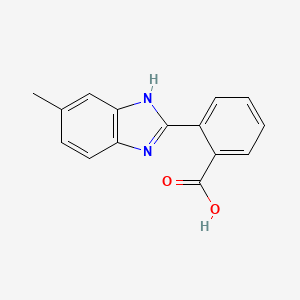![molecular formula C15H18N2O5 B2446521 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone CAS No. 923106-13-2](/img/structure/B2446521.png)
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is also known as BTZ-043 and has been used in the treatment of tuberculosis .
Molecular Structure Analysis
The empirical formula of the base compound 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 .Physical And Chemical Properties Analysis
The boiling point of the base compound 1,4-Dioxa-8-azaspiro[4.5]decane is 108-111 °C at 26 mmHg . Its density is 1.117 g/mL at 20 °C . The assay (GC, area%) is ≥ 98.0% .Scientific Research Applications
Structural Analysis and Characterization
- Structural Elucidation in Drug Candidates : A structural study of a closely related compound, BTZ043, which includes the 1,4-dioxa-8-azaspiro[4.5]decane side chain, was conducted. This study highlighted the importance of understanding the molecular structure in developing antitubercular drugs (Richter et al., 2022).
Drug Development and Evaluation
Antitubercular Properties : Research on BTZ043, which contains the 1,4-dioxa-8-azaspiro[4.5]dec-8-yl moiety, showed its promise as an antitubercular drug candidate. It targets specific subunits of enzymes in Mycobacterium tuberculosis, demonstrating the potential of such structures in treating tuberculosis (Pasca et al., 2010).
Antiviral Activity : Compounds with the 1,4-dioxa-8-azaspiro[4.5]dec-8-yl structure have shown significant antiviral activity. For instance, certain derivatives were effective against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold in antiviral drug development (Apaydın et al., 2020).
Chemical Synthesis and Modification
Regioselectivity in Chemical Synthesis : The effect of base and acyl chloride on the regioselectivity of acylation of a compound containing the 1,4-dioxa-8-azaspiro[4.5]dec-8-yl moiety was studied. This research is crucial for understanding how to effectively modify these compounds for various applications (Koszytkowska-Stawińska et al., 2004).
Development of Growth-Regulating Compounds : A study synthesized a compound with a 1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl moiety and evaluated its growth-regulating activity, underscoring the potential of such compounds in agricultural or biological applications (Sharifkanov et al., 2001).
Antibacterial and Antimicrobial Properties
Antibacterial Evaluation : Compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure were synthesized and evaluated for their antibacterial activity against various bacterial species. This illustrates the potential use of these compounds in developing new antibacterial agents (Natarajan et al., 2021).
Antimicrobial and Anticancer Activities : A series of compounds including the 1,4-dioxa-8-azaspiro[4.5]dec-8-yl moiety were synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the potential of such compounds in treating various diseases (Verma et al., 2015).
Mechanism of Action
The compound works by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall. This is essential for the bacteria to grow and multiply. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-11(18)13-10-12(2-3-14(13)17(19)20)16-6-4-15(5-7-16)21-8-9-22-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQUHPVVTXZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)


![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)
